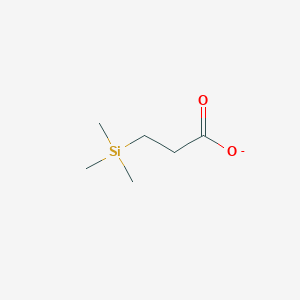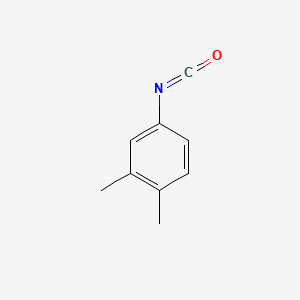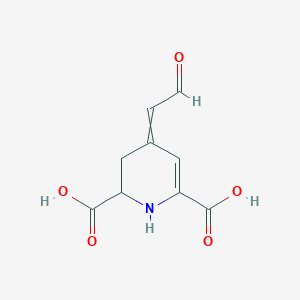
2-Oxophytanic acid
Vue d'ensemble
Description
It is a derivative of phytanic acid and is characterized by the presence of a keto group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Oxophytanic acid can be synthesized through the oxidation of phytanic acid. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the second carbon position .
Industrial Production Methods: Industrial production of this compound may involve the large-scale oxidation of phytanic acid derived from natural sources such as chlorophyll degradation products. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce more oxidized derivatives.
Reduction: The keto group in this compound can be reduced to form 2-hydroxyphytanic acid.
Substitution: The carboxyl group can participate in esterification reactions to form esters of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols in the presence of acid catalysts.
Major Products Formed:
Oxidation: More oxidized derivatives of this compound.
Reduction: 2-Hydroxyphytanic acid.
Substitution: Esters of this compound.
Applications De Recherche Scientifique
2-Oxophytanic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways involving phytanic acid.
Medicine: Investigated for its potential therapeutic effects and its role in metabolic disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-oxophytanic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in the oxidation and reduction of fatty acids. The presence of the keto group at the second carbon position makes it a key intermediate in the metabolism of phytanic acid .
Comparaison Avec Des Composés Similaires
Phytanic Acid: The parent compound from which 2-oxophytanic acid is derived.
2-Hydroxyphytanic Acid: A reduced form of this compound.
Pristanic Acid: Another related compound involved in similar metabolic pathways.
Uniqueness: this compound is unique due to the presence of the keto group at the second carbon position, which imparts distinct chemical and biological properties compared to its parent compound, phytanic acid, and other related compounds.
Propriétés
IUPAC Name |
3,7,11,15-tetramethyl-2-oxohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-18H,6-14H2,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJGVSCAFSXDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944613 | |
| Record name | 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22008-47-5 | |
| Record name | 2-Oxophytanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cyclopentylamino)-2-oxoethyl]-4,7-dimethyl-N-(2-methylphenyl)-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxamide](/img/structure/B1227969.png)

![N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B1227971.png)
![5-[2-(1-Cyclohexenyl)ethylsulfamoyl]-3-methyl-2-benzofurancarboxylic acid](/img/structure/B1227972.png)

![(6-Bromo-5-methoxy-2-methyl-3-benzofuranyl)-[4-(2-methylphenyl)-1-piperazinyl]methanone](/img/structure/B1227979.png)


![2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B1227985.png)
![4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B1227986.png)




